1,1,6-Trimethyl-1,2-dihydronaphthalene

Description

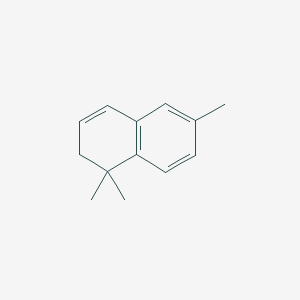

Structure

3D Structure

Properties

IUPAC Name |

1,1,6-trimethyl-2H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUMCNDCAVLXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184443 | |

| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

241.00 to 242.00 °C. @ 760.00 mm Hg | |

| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30364-38-6 | |

| Record name | 1,1,6-Trimethyl-1,2-dihydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,1,6-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIHYDRO-1,1,6-TRIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01HD1KNX99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid aromatic compound.[1] It is notably recognized as a significant aroma constituent in aged Riesling wines, where it imparts a characteristic "petrol" or "kerosene" note.[1][2] While low concentrations of TDN can contribute to the complexity and desirability of a wine's bouquet, higher concentrations are often considered a flaw.[2] Beyond its role in oenology, TDN's chemical properties and synthesis are of interest to researchers in flavor chemistry, organic synthesis, and sensory science. This guide provides a comprehensive overview of the core chemical properties of TDN, detailed experimental protocols, and visualizations of its formation pathway and analytical workflow.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a distinct aromatic odor.[3] The quantitative physical and chemical properties of TDN are summarized in the tables below. It is important to note that some reported values, such as boiling point and density, exhibit variations across different sources.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆ | [1][3] |

| Molar Mass | 172.27 g/mol | [1][3] |

| CAS Number | 30364-38-6 | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Aromatic, "petrol" or "kerosene" like | [1][2] |

Table 2: Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 115 °C | at 18 Torr | [1] |

| 241.00 to 242.00 °C | at 760.00 mm Hg | [3] | |

| 270-275 °C | Not specified | [3] | |

| Density | 0.910 g/cm³ | Not specified | [3] |

| 0.9454 g/cm³ | at 25 °C | [3] | |

| Solubility | Soluble in organic solvents (e.g., ethers, chlorinated hydrocarbons, alcohols) | Not specified | [3] |

Synthesis and Reactivity

TDN can be synthesized in the laboratory, with common starting materials being α-ionone or β-ionone.[1] An optimized synthesis method has been described, which is crucial for obtaining high-purity TDN for research and as a standard in analytical chemistry.[4] The compound is a degradation product of C40 carotenoids, such as β-carotene and lutein, found in grapes.[1] This degradation process, which leads to the formation of TDN precursors and subsequently TDN itself, is influenced by factors like sun exposure and temperature during grape cultivation.[2]

Spectroscopic Data

The structural elucidation and identification of TDN heavily rely on modern spectroscopic techniques.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common method for the detection and quantification of TDN in complex matrices like wine. The electron ionization (EI) mass spectrum of TDN shows a characteristic fragmentation pattern that can be found in spectral databases such as that of the National Institute of Standards and Technology (NIST).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of TDN. While detailed spectral data for the pure compound is available in specialized databases, research on TDN precursors often involves extensive NMR analysis to characterize the precursor structures.[3][6][7]

-

Infrared (IR) Spectroscopy: The vapor-phase IR spectrum of TDN provides information about its functional groups and can be used for its identification.[3]

Experimental Protocols

Optimized Synthesis of this compound (TDN)

An optimized laboratory synthesis of TDN has been developed to achieve high purity (≥99.5%).[4] This method demonstrates the possibility of using either α-ionone or β-ionone as the starting material and proposes modifications to the reagents used in the multi-step synthesis. The general scheme of the synthesis is publicly available in the cited literature, providing a valuable resource for researchers needing to produce this compound in-house.[4]

Isolation and Identification of TDN Precursors from Natural Sources

The isolation of TDN precursors, which are often present as glycosides in grapes and wine, is a complex process requiring multiple chromatographic steps. A general workflow for this process is as follows:

-

Extraction: The initial extraction of the precursors from the source material (e.g., Riesling grapes or wine) is often performed using solid-phase extraction with a resin like Amberlite XAD-2.[8]

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques for purification. These can include preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[8] High-performance countercurrent chromatography (HPCCC) has also been effectively used for the target-guided isolation of TDN precursors.[9]

-

Hydrolysis: To confirm the presence of TDN-generating precursors in the isolated fractions, acid-catalyzed hydrolysis is performed (e.g., at pH 3.0), which cleaves the glycosidic bonds and releases the aglycones that then convert to TDN.[9]

-

Analysis: The liberated TDN is then identified and quantified using techniques such as headspace gas chromatography-mass spectrometry (HS-GC-MS/MS).[9]

-

Structure Elucidation: The structure of the isolated precursors is determined using spectroscopic methods, primarily 1D and 2D NMR spectroscopy.[8][9]

Visualizations

Formation Pathway of TDN

Caption: Simplified pathway of TDN formation from carotenoid precursors.

Experimental Workflow for TDN Precursor Analysis

References

- 1. chembk.com [chembk.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C13H16 | CID 121677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Naphthalene, 1,2-dihydro-1,1,6-trimethyl- [webbook.nist.gov]

- 6. ojs.openagrar.de [ojs.openagrar.de]

- 7. mdpi.com [mdpi.com]

- 8. A new this compound (TDN) precursor isolated from Riesling grape products: Partial structure elucidation and possible reaction mechanism | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

- 9. Target-Guided Isolation of Progenitors of this compound (TDN) from Riesling Wine by High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1,6-Trimethyl-1,2-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid aromatic compound primarily known for its contribution to the characteristic "petrol" or "kerosene" aroma in aged Riesling wines.[1][2][3] While often associated with wine chemistry, its unique structure and biological activity, particularly its interaction with human olfactory receptors, make it a molecule of interest for broader research. This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and analytical methodologies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 30364-38-6 | [1][4][5][6][7] |

| Molecular Formula | C₁₃H₁₆ | [1][4][5][6] |

| Molecular Weight | 172.27 g/mol | [1][4][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | TDN, 1,2-Dihydro-1,1,6-trimethylnaphthalene, Dehydro-ar-ionene | [1][4][6][7] |

| Boiling Point | 241.0-242.0 °C at 760 mm Hg | [4] |

| Appearance | Not specified, likely a liquid at room temperature | |

| Purity (Commercially available) | ≥80%, >85% | [1][7] |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound.

| Spectroscopic Data | Details | Source |

| GC-MS (m/z) | Top Peak: 157, 2nd Highest: 142, 3rd Highest: 172 | [4] |

| ¹³C NMR | Data available from Wiley-VCH GmbH | [4] |

| FTIR (Vapor Phase) | Spectrum available in literature | [8] |

Synthesis and Experimental Protocols

An optimized laboratory synthesis for this compound has been developed, which can start from either α-ionone or β-ionone.[2][9]

Optimized Synthesis Protocol from β-Ionone

This protocol is adapted from the work of Dobrydnev et al. (2020).[2]

Step 1: Grignard Reaction

-

Reagents: β-ionone, methyl iodide, magnesium turnings, diethyl ether.

-

Procedure:

-

Prepare a Grignard reagent by reacting methyl iodide with magnesium turnings in anhydrous diethyl ether.

-

Slowly add a solution of β-ionone in diethyl ether to the Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate alcohol.

-

Step 2: Dehydration and Cyclization

-

Reagents: The intermediate alcohol from Step 1, p-toluenesulfonic acid, toluene.

-

Procedure:

-

Dissolve the crude alcohol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Step 3: Purification

-

Method: The crude product is purified by column chromatography on silica gel.

-

Eluent: A gradient of hexane and ethyl acetate.

-

Purity: This method can yield TDN with a purity of ≥99.5%.[9]

Caption: Synthesis pathway of TDN from β-ionone.

Biological Formation and Significance

In viticulture, TDN is not present in fresh grapes but forms during the aging of wine from non-volatile precursors.[10]

Formation Pathway in Riesling Wine

The primary precursors to TDN in Riesling grapes are carotenoids, specifically lutein and β-carotene.[2][10] Through enzymatic and chemical degradation during fermentation and aging, these carotenoids break down into various C13-norisoprenoids, including TDN. The formation is catalyzed by the acidic conditions of the wine.[10] Several glycosidically bound precursors have been identified, which release TDN upon acid hydrolysis.[11][12]

Caption: Proposed formation pathway of TDN in wine.

Interaction with Human Olfactory Receptors

Recent research has identified a specific human odorant receptor that is selectively activated by TDN.

-

Activation: TDN was found to exclusively activate OR8H1 out of a large screening panel of human odorant receptors.[3][13]

-

Significance: This finding provides a molecular basis for the human perception of the distinct "petrol" aroma associated with TDN. It opens avenues for research into the structure-activity relationships of olfactory receptors and the potential for modulating odor perception.

Caption: Interaction of TDN with the human odorant receptor OR8H1.

Analytical Methodologies

The primary method for the analysis of TDN in complex matrices like wine is gas chromatography coupled with mass spectrometry (GC-MS).[8]

Typical GC-MS Protocol

-

Sample Preparation: Solid-phase microextraction (SPME) or liquid-liquid extraction can be used to isolate volatile compounds from the sample matrix. For the analysis of precursors, an acid hydrolysis step is required.[14][15]

-

Gas Chromatography:

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is standard.[8]

-

Detection: The mass spectrometer is operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for quantification.

-

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored in a dry, well-ventilated area.[5]

Conclusion

This compound is a significant flavor and aroma compound with a well-characterized chemical profile and an intriguing biological role in sensory perception. The detailed synthetic and analytical protocols available, combined with the recent identification of its specific human olfactory receptor, provide a solid foundation for further research into its properties and potential applications in flavor chemistry, sensory science, and neurobiology.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Petrol Note in Riesling – this compound (TDN) Selectively Activates Human Odorant Receptor OR8H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H16 | CID 121677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Naphthalene, 1,2-dihydro-1,1,6-trimethyl- [webbook.nist.gov]

- 7. anexib.com [anexib.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ojs.openagrar.de [ojs.openagrar.de]

- 12. A new this compound (TDN) precursor isolated from Riesling grape products: Partial structure elucidation and possible reaction mechanism | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Target-Guided Isolation of Progenitors of this compound (TDN) from Riesling Wine by High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid of significant interest due to its potent aroma characteristics, most notably the "petrol" or "kerosene" note it imparts to aged Riesling wines.[1] Beyond its role in oenology, the unique chemical structure of TDN makes it a subject of study in organic synthesis and a potential building block in the development of novel compounds. This technical guide provides a comprehensive overview of the primary synthesis pathways of TDN, encompassing both its natural formation in grapes and targeted laboratory synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in relevant fields.

Natural Synthesis Pathway in Vitis vinifera

The biosynthesis of TDN in grapes is a complex process initiated by the degradation of carotenoids, primarily lutein and β-carotene.[2][3] This degradation, driven by enzymatic and photochemical reactions, yields a variety of C13-norisoprenoid precursors. These precursors are typically found in grapes as non-volatile glycosides, which are then hydrolyzed under the acidic conditions of wine during aging to release the aromatic TDN.

Key Precursors and Transformation

Several glycosidically bound precursors of TDN have been identified in Riesling grapes and wine. Among the most significant are:

-

3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside [4]

-

3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside [4][5]

The formation of TDN from these precursors involves an acid-catalyzed hydrolysis of the glycosidic bond, followed by a series of dehydrations and rearrangements of the resulting aglycone. The acidic environment of wine (typically pH 3.0-3.5) and elevated storage temperatures can accelerate this transformation.

Experimental Protocol: Isolation and Hydrolysis of TDN Precursors from Riesling Wine

This protocol outlines the general steps for isolating TDN precursors from Riesling wine and inducing their hydrolysis to form TDN.

1. Isolation of Glycosidic Precursors:

-

Adsorption: Pass Riesling wine through a column packed with Amberlite XAD-2 resin. The non-polar resin retains the glycosidic precursors.

-

Elution: Wash the resin with water to remove sugars and other polar compounds. Elute the glycosidic precursors with methanol or ethanol.

-

Purification: The crude extract can be further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate specific precursors.[4][6]

2. Acid Hydrolysis of Precursors:

-

Sample Preparation: Dissolve a known amount of the isolated precursor extract in a buffer solution with a pH of 3.0 (citrate-phosphate buffer is commonly used).

-

Hydrolysis Conditions: Heat the solution at 100°C for 2 hours to accelerate the hydrolysis reaction.

-

Analysis: After cooling, the sample can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of TDN formed.

Laboratory Synthesis of this compound

The laboratory synthesis of TDN typically starts from commercially available α-ionone or β-ionone. An optimized, multi-step procedure provides a reliable route to high-purity TDN.[7][8] The general pathway involves the conversion of ionone to ionene, followed by allylic bromination and subsequent dehydrobromination.

Experimental Protocol: Optimized Synthesis of TDN from β-Ionone

This protocol is based on established methods for the synthesis of TDN and its intermediates.

Step 1: Synthesis of Ionene from β-Ionone

-

Reaction: In a round-bottom flask, dissolve β-ionone in a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Conditions: Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude ionene can be purified by vacuum distillation.

Step 2: Allylic Bromination of Ionene

-

Reaction: Dissolve the purified ionene in an anhydrous, non-polar solvent like carbon tetrachloride in a flask equipped with a reflux condenser and a light source (e.g., a sunlamp). Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

-

Conditions: Heat the mixture to reflux while irradiating with the light source. The reaction is typically complete within a few hours. Monitor the reaction progress by observing the consumption of NBS (which is denser than the solvent and will be consumed as the reaction proceeds).

-

Work-up: After cooling to room temperature, filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtration and removal of the solvent, the crude bromo-ionene is typically used in the next step without further purification.

Step 3: Dehydrobromination to TDN

-

Reaction: Dissolve the crude bromo-ionene in a suitable solvent such as ethanol or tert-butanol. Add a strong base, for example, potassium tert-butoxide or sodium ethoxide.

-

Conditions: Stir the reaction mixture at room temperature or with gentle heating until the elimination reaction is complete, as indicated by TLC or GC analysis.

-

Work-up: Quench the reaction with water and extract the product with a non-polar solvent like hexane or diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent, the crude TDN can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product with high purity.

Quantitative Data

The concentration of TDN and its precursors can vary significantly depending on viticultural practices, grape variety, and winemaking techniques. Similarly, the yields of laboratory synthesis are dependent on the specific reaction conditions and purification methods employed.

| Parameter | Value/Range | Source(s) |

| Natural Occurrence | ||

| Lutein Concentration in Grapes | Varies (e.g., higher in hot regions) | [9] |

| β-Carotene Concentration in Grapes | 2-4 times higher than lutein at maturity | [10] |

| TDN Concentration in Young Riesling | Typically low, often near or below detection threshold | [11] |

| TDN Concentration in Aged Riesling | Can reach up to 255 µg/L in some cases | [12] |

| Sensory Detection Threshold of TDN | ~4 µg/L | [11] |

| Sensory Recognition Threshold of TDN | 10-12 µg/L | [11] |

| Laboratory Synthesis | ||

| Purity of Synthesized TDN | ≥99.5% achievable with optimization | [7][8] |

| Yield of Pseudoionone from Citral | 70-80% | [12] |

| Yield of Ionones from Pseudoionone | 56% (47% α-ionone, 9% β-ionone) | [13] |

Conclusion

The synthesis of this compound is a multifaceted topic with relevance in both natural product chemistry and synthetic organic chemistry. Understanding the natural formation pathway from carotenoid precursors in grapes is crucial for managing its concentration in wine and controlling the final aroma profile. For researchers requiring high-purity TDN for analytical standards or as a synthetic intermediate, the laboratory synthesis from ionones provides a reliable and optimizable route. The detailed protocols and data presented in this guide offer a solid foundation for further research and application in the fields of oenology, flavor chemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. EP0628544A1 - Process for the preparation of beta-ionone - Google Patents [patents.google.com]

- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An optimized method for synthesis and purification of this compound (TDN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 13. researchgate.net [researchgate.net]

The Genesis of Aroma and Flavor: A Technical Guide to C13-Norisoprenoid Formation from Carotenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

C13-norisoprenoids are a class of apocarotenoids that play a crucial role in the aroma and flavor profiles of numerous fruits, flowers, and wines. They are also precursors to important signaling molecules in plants. This technical guide provides an in-depth exploration of the formation of C13-norisoprenoids from their C40 carotenoid precursors. It details the enzymatic and non-enzymatic pathways of carotenoid cleavage, presents quantitative data on precursor-product relationships, and provides comprehensive experimental methodologies for the study of these transformative biochemical processes. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, plant science, food chemistry, and drug development, offering a foundational understanding of C13-norisoprenoid biosynthesis and the analytical techniques used in its investigation.

Introduction

Carotenoids, a diverse group of C40 tetraterpenoid pigments, are essential for photosynthesis and photoprotection in plants.[1] Beyond their vibrant colors, these molecules serve as the precursors for a variety of bioactive compounds, including the C13-norisoprenoids. These smaller molecules are formed through the oxidative cleavage of the carotenoid backbone and are renowned for their potent aromatic properties, contributing significantly to the characteristic scents of flowers like roses and the complex bouquets of wines.[1][2] The formation of C13-norisoprenoids can occur through two primary routes: enzymatic cleavage catalyzed by a specific class of enzymes, and non-enzymatic degradation driven by photo-oxidation and reactive oxygen species (ROS).[3] Understanding the mechanisms of C13-norisoprenoid formation is of great interest for applications in the food and fragrance industries, as well as for elucidating plant responses to environmental stress.

Pathways of C13-Norisoprenoid Formation

The transformation of carotenoids into C13-norisoprenoids is a process of oxidative cleavage. This can be a highly specific, enzyme-mediated reaction or a less specific chemical degradation.

Enzymatic Cleavage: The Role of Carotenoid Cleavage Dioxygenases (CCDs)

The key enzymes responsible for the targeted production of apocarotenoids, including C13-norisoprenoids, are the Carotenoid Cleavage Dioxygenases (CCDs).[4] These non-heme iron-dependent enzymes catalyze the oxidative cleavage of double bonds within the carotenoid polyene chain.[5] The CCD family is diverse, with different subfamilies exhibiting distinct substrate specificities and cleavage positions, leading to the formation of a wide array of apocarotenoids.[4][6]

The CCD1 subfamily is particularly important for the generation of C13-norisoprenoids that contribute to flavor and fragrance.[4] These enzymes are known for their ability to cleave various carotenoids at the 9,10 and 9',10' positions, yielding a C14 dialdehyde and two C13-norisoprenoid molecules.[6] For instance, the cleavage of β-carotene by CCD1 produces the highly aromatic β-ionone.[6] Other CCD families, such as CCD4, are also involved in the production of C13-norisoprenoids and have been linked to flower and fruit coloration.[7]

Non-Enzymatic Formation

Carotenoids are susceptible to degradation through non-enzymatic processes, particularly photo-oxidation and attack by reactive oxygen species (ROS).[3] Exposure to light, especially in the presence of sensitizers, can lead to the formation of carotenoid radicals and subsequent cleavage of the polyene chain, resulting in a mixture of apocarotenoids, including C13-norisoprenoids. This process is less specific than enzymatic cleavage and can generate a wider variety of products. Abiotic stresses that lead to increased ROS production in plant tissues can also enhance the non-enzymatic degradation of carotenoids.

Key C13-Norisoprenoids and Their Carotenoid Precursors

A variety of C13-norisoprenoids are derived from common dietary carotenoids. The structure of the parent carotenoid dictates the resulting C13-norisoprenoid.

| C13-Norisoprenoid | Carotenoid Precursor(s) | Sensory Descriptor(s) | Sensory Threshold | Concentration Range in Wine |

| β-Ionone | β-Carotene, β-Cryptoxanthin | Violet, raspberry, woody | 90 ng/L (in red wine) | up to 340 µg/L |

| α-Ionone | α-Carotene, Lutein | Violet, woody | - | - |

| β-Damascenone | Neoxanthin, Violaxanthin | Cooked apple, prunes, honey, ripe fruit | 4-7 µg/L (in wine) | Reds: up to 2 µg/L, Whites: 5-10 µg/L |

| 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) | Zeaxanthin, Lutein | Kerosene, petroleum | 2 µg/L | up to 50 µg/L in aged Rieslings |

| Vitispirane | Carotenoid degradation products | Floral, fruity, woody, eucalyptus | - | - |

| Actinidiol | Carotenoid degradation products | - | - | - |

| 3-Hydroxy-β-ionone | Zeaxanthin | - | - | - |

Table 1: Prominent C13-Norisoprenoids, their carotenoid precursors, sensory characteristics, and typical concentrations in wine.[8][9]

Experimental Protocols

The study of C13-norisoprenoid formation requires robust methodologies for the extraction of carotenoids, the in vitro characterization of CCD enzymes, and the sensitive detection and quantification of C13-norisoprenoid products.

Carotenoid Extraction from Plant Material

Objective: To extract carotenoids from plant tissues for subsequent analysis or use as substrates in enzymatic assays.

Materials:

-

Plant tissue (e.g., leaves, fruits, flowers)

-

Liquid nitrogen

-

Mortar and pestle

-

Organic solvents: Hexane, Acetone, Ethanol, Ethyl lactate (HPLC grade)[10][11]

-

10% NaCl solution

-

Saturated solution of CaCl2

-

Centrifuge

-

Rotary evaporator

Protocol:

-

Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[10]

-

To the powdered tissue, add a mixture of hexane and acetone (1:1, v/v) and continue to grind.[10]

-

Slowly add additional acetone at regular intervals to facilitate extraction.[10]

-

Collect the solvent extract and repeat the extraction process with the remaining plant material to ensure complete recovery.

-

Combine the extracts and transfer to a separatory funnel.

-

Wash the extract with a 10% NaCl solution to remove water-soluble impurities.

-

Collect the organic phase (upper layer) containing the carotenoids.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., hexane) for storage at -20°C in the dark.

In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

Objective: To determine the enzymatic activity of a CCD enzyme on a specific carotenoid substrate.

Materials:

-

Purified recombinant CCD enzyme[12]

-

Carotenoid substrate (e.g., β-carotene, zeaxanthin) dissolved in an appropriate solvent (e.g., acetone)

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)[12]

-

Detergent (e.g., 0.05% v/v Triton X-100)[13]

-

Incubator or water bath

-

Quenching solution (e.g., a mixture of chloroform and methanol)

-

Internal standard for quantification

-

GC-MS for analysis

Protocol:

-

Prepare the carotenoid substrate solution. Due to their lipophilic nature, carotenoids may require the addition of a detergent like Triton X-100 to the reaction mixture to ensure solubility.[13]

-

Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, the carotenoid substrate, and the purified CCD enzyme.[12]

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 20 minutes to several hours).[12]

-

Stop the reaction by adding a quenching solution, such as a chloroform/methanol mixture.

-

Add a known amount of an internal standard for accurate quantification.

-

Extract the C13-norisoprenoid products from the aqueous phase by vortexing and centrifugation.

-

Carefully collect the organic phase containing the products.

-

Analyze the extracted products by GC-MS.

Quantification of C13-Norisoprenoids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the C13-norisoprenoid products of an enzymatic reaction or an extract from a biological sample.

Instrumentation:

-

Gas chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary column suitable for volatile compound analysis (e.g., ZB-WAX)[14]

Protocol:

-

Inject a small volume (e.g., 1-2 µL) of the sample extract into the GC inlet.

-

Separate the volatile compounds on the GC column using a temperature gradient program. A typical program might start at a low temperature (e.g., 35-45°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230°C).[14][15]

-

The separated compounds are then introduced into the mass spectrometer.

-

The MS is operated in scan mode to acquire mass spectra of the eluting compounds or in selected ion monitoring (SIM) mode for targeted quantification.

-

Identify the C13-norisoprenoids by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the identified compounds by integrating the peak areas and comparing them to the peak area of the internal standard and a calibration curve generated with known concentrations of the target analytes.

Regulation of C13-Norisoprenoid Formation

The biosynthesis of C13-norisoprenoids is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The expression of CCD genes is a key control point.

-

Developmental Regulation: The expression of CCD genes is often tissue-specific and developmentally regulated. For example, in grapes, the expression of certain VvCCD genes increases during fruit ripening, correlating with the accumulation of C13-norisoprenoids.[16]

-

Hormonal Regulation: Plant hormones such as abscisic acid (ABA) and auxin have been shown to influence CCD gene expression. ABA, itself an apocarotenoid, can induce the expression of some CCD genes, suggesting a potential feedback mechanism.[16]

-

Environmental Factors: Abiotic stresses like high light intensity, drought, and temperature fluctuations can modulate CCD gene expression and, consequently, C13-norisoprenoid production.[17][18] For instance, increased sun exposure on grapes can lead to higher concentrations of certain C13-norisoprenoids in the resulting wine.[8] Transcription factors, such as VvMADS4 in grapes, have been identified as regulators of CCD gene expression, acting as either activators or repressors in response to these cues.[16]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Caption: Enzymatic and non-enzymatic pathways of C13-norisoprenoid formation from carotenoid precursors.

Caption: A typical experimental workflow for studying C13-norisoprenoid formation.

Caption: Simplified signaling pathway for the regulation of CCD gene expression and C13-norisoprenoid formation.

Conclusion

The formation of C13-norisoprenoids from carotenoids is a complex and multifaceted process with significant implications for the sensory qualities of foods and beverages, as well as for plant biology. Both enzymatic and non-enzymatic pathways contribute to the diversity of these aromatic compounds. A thorough understanding of these pathways, the enzymes involved, and their regulation is essential for manipulating the flavor and aroma profiles of agricultural products and for harnessing these compounds for other biotechnological applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of biochemistry. As our knowledge of the genetic and environmental factors that control C13-norisoprenoid formation continues to grow, so too will our ability to modulate these pathways for desired outcomes.

References

- 1. Norisoprenoid Accumulation under Genotype and Vintage Effects in Vitis vinifera L. Wine Varieties [mdpi.com]

- 2. Microbial production of C13-norisoprenoids and other aroma compounds via carotenoid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin [mdpi.com]

- 4. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymology of the carotenoid cleavage dioxygenases: reaction mechanisms, inhibition and biochemical roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. maxapress.com [maxapress.com]

- 8. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 9. enartis.com [enartis.com]

- 10. jocpr.com [jocpr.com]

- 11. omicsonline.org [omicsonline.org]

- 12. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 15. iris.unito.it [iris.unito.it]

- 16. Frontiers | Characterization of Transcriptional Expression and Regulation of Carotenoid Cleavage Dioxygenase 4b in Grapes [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of TDN Precursors in Plant Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid compound of significant interest due to its potent aroma profile, particularly the characteristic kerosene-like note in aged Riesling wines. Beyond its role in oenology, the study of TDN and its precursors provides a valuable model for understanding carotenoid degradation pathways in plants, which are crucial for the biosynthesis of various signaling molecules and compounds of pharmaceutical interest. This technical guide provides an in-depth overview of the identification of TDN precursors in plant species, focusing on their biosynthetic origins, analytical methodologies for their detection and characterization, and the factors influencing their accumulation. Detailed experimental protocols, quantitative data, and visual representations of biosynthetic pathways and analytical workflows are presented to serve as a comprehensive resource for researchers in plant science, analytical chemistry, and drug development.

Introduction

This compound (TDN) is a volatile C13-norisoprenoid derived from the degradation of carotenoids in plants. While TDN itself is found in trace amounts in fresh plant material, its non-volatile precursors, primarily in the form of glycosides, can accumulate to significant levels.[1] The release of TDN from these precursors occurs through acid-catalyzed hydrolysis, a process that is particularly relevant during the aging of beverages like wine, but also of interest in the context of food processing and natural product stability.[1] The precursors to TDN are formed from the breakdown of carotenoids, which are essential pigments in plants for photosynthesis and photoprotection.[2] The study of these precursors is not only crucial for managing the flavor profile of food and beverages but also offers insights into the broader mechanisms of carotenoid metabolism and the generation of bioactive apocarotenoids.

Biosynthesis of TDN Precursors

The biosynthesis of TDN precursors is intrinsically linked to the carotenoid degradation pathway. Carotenoids, such as lutein, β-carotene, violaxanthin, and neoxanthin, serve as the parent compounds.[3][4] The formation of C13-norisoprenoid aglycones, the core structures of TDN precursors, can occur through two primary mechanisms: enzymatic cleavage and photo-oxidation.

Enzymatic Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) are a key family of enzymes that catalyze the oxidative cleavage of carotenoids at specific double bonds. For instance, CCD1 is known to cleave carotenoids at the 9-10 and 9'-10' positions, generating C13-norisoprenoids among other products.[5]

Photo-oxidation: Non-enzymatic degradation of carotenoids can be initiated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is generated during photosynthesis, especially under high light stress.[6] This process leads to the formation of various apocarotenoids, including the C13-norisoprenoid backbone of TDN.

Once the C13-norisoprenoid aglycones are formed, they undergo glycosylation, a process where a sugar moiety (commonly glucose or a disaccharide) is attached to the molecule. This reaction increases the water solubility and stability of the precursors, rendering them non-volatile.[4] These glycosidically bound precursors then act as a reservoir for the potential release of TDN.

Several specific TDN precursors have been identified in plants, particularly in grapes, including 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside and 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside.[7]

Signaling Pathways in Carotenoid Degradation

The degradation of carotenoids is a highly regulated process influenced by various internal and external factors. Phytohormones such as abscisic acid (ABA), strigolactones, jasmonic acid (JA), and salicylic acid (SA) are known to be involved in the signaling cascades that modulate the expression of carotenoid biosynthesis and degradation genes, including CCDs.[8][9][10] For example, JA and SA are key signaling molecules in plant defense responses and their interplay can influence the production of secondary metabolites derived from carotenoids.[8][11] Environmental stresses like high light intensity and water deficit also play a significant role in triggering carotenoid degradation and the subsequent accumulation of TDN precursors.

Experimental Protocols

The identification and quantification of TDN precursors in plant matrices require a multi-step analytical approach, typically involving extraction, purification, separation, and structural elucidation.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of TDN precursors from plant material.

Detailed Methodologies

3.2.1. Extraction and Purification of Glycosidic Precursors using Amberlite XAD Resin

This protocol is adapted from methodologies frequently cited for the isolation of glycosides from plant extracts.[7][12]

-

Sample Preparation: Freeze fresh plant material (e.g., 100 g of grape skins) in liquid nitrogen and grind to a fine powder.

-

Extraction: Macerate the powdered sample in an 80:20 methanol/water solution (v/v) at a 1:5 sample-to-solvent ratio (w/v) for 24 hours at 4°C in the dark.

-

Filtration and Concentration: Filter the extract through cheesecloth and then a 0.45 µm filter. Concentrate the filtrate under vacuum at a temperature below 35°C to remove the methanol.

-

Resin Preparation: Prepare a column with Amberlite XAD-2 or XAD-16 resin.[7][13] Activate the resin by washing sequentially with methanol and then water until the eluate is clear.[7]

-

Solid-Phase Extraction (SPE): Load the aqueous extract onto the prepared Amberlite XAD column at a slow flow rate (e.g., 2 mL/min).

-

Washing: Wash the column with deionized water to remove sugars and other polar compounds.

-

Elution: Elute the glycosidic precursor fraction with methanol or ethyl acetate.

-

Final Concentration: Evaporate the eluent to dryness under vacuum and redissolve the residue in a known volume of methanol/water for analysis.

3.2.2. Quantification and Identification by HPLC-qTOF-MS/MS

This protocol is a composite of methods described for the analysis of glycosidic aroma precursors.[14][15][16]

-

Chromatographic System: An HPLC system coupled to a quadrupole time-of-flight (qTOF) mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

-

Mobile Phases: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would be: 5% B for 2 min, ramp to 95% B over 20 min, hold for 5 min, and return to 5% B for equilibration. The flow rate is typically around 0.3 mL/min.

-

MS Parameters:

-

Ionization Mode: ESI positive and negative modes.

-

Capillary Voltage: 3500-4000 V.

-

Drying Gas Flow and Temperature: e.g., 8 L/min at 325°C.

-

Nebulizer Pressure: e.g., 40 psi.

-

Scan Range: m/z 100-1500.

-

-

Data Analysis: Process the data using vendor-specific software. Tentatively identify compounds based on accurate mass, fragmentation patterns (MS/MS), and comparison with literature data or databases. For quantification, use an external standard curve of a related compound if a pure standard of the target analyte is not available.

3.2.3. Structure Elucidation by NMR Spectroscopy

For definitive structure elucidation of novel precursors, isolation by preparative HPLC is followed by NMR analysis.[3]

-

Sample Preparation: Dissolve the purified compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to determine the proton and carbon frameworks of the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and determining the overall structure, including the position of glycosylation.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

-

-

Data Interpretation: Integrate the information from all NMR experiments to assemble the complete structure of the TDN precursor.

Quantitative Data on TDN Precursors and Their Carotenoid Progenitors

The concentration of TDN precursors and their parent carotenoids varies significantly among plant species, cultivars, and is influenced by environmental conditions and viticultural practices. The following tables summarize some of the available quantitative data.

Table 1: Concentration of Carotenoids (Progenitors of TDN Precursors) in Various Fruits and Vegetables

| Plant Species | Cultivar/Variety | Lutein (µg/g fresh weight) | β-Carotene (µg/g fresh weight) | Reference(s) |

| Grape (Vitis vinifera) | Chardonnay | 1.0 - 2.5 | 0.5 - 1.5 | [17] |

| Grape (Vitis vinifera) | Merlot | 0.8 - 2.0 | 0.6 - 1.8 | [17] |

| Tomato (Solanum lycopersicum) | Red | 0.7 - 1.3 | 3.9 - 5.5 | [6] |

| Carrot (Daucus carota) | Orange | 1.5 - 4.0 | 50 - 100 | [18] |

| Spinach (Spinacia oleracea) | - | 100 - 150 | 40 - 60 | [2] |

| Kale (Brassica oleracea) | - | 150 - 250 | 50 - 80 | [1] |

| Sweet Pepper (Capsicum annuum) | Red | 5 - 10 | 20 - 30 | [6] |

| Mango (Mangifera indica) | - | 10 - 20 | 15 - 25 | [18] |

Table 2: Concentration of C13-Norisoprenoid Glycosides (TDN Precursors) in Grape Varieties

| Grape Variety | Compound | Concentration (µg/kg of berries) | Reference(s) |

| Nebbiolo | 3-oxo-α-ionol | 50 - 150 | [13] |

| Nebbiolo | 3-hydroxy-β-damascone | 80 - 200 | [13] |

| Nebbiolo | Blumenol C | 20 - 60 | [13] |

| Muscat varieties | β-damascenone | 5 - 25 | [5] |

| Muscat varieties | β-ionone | 2 - 10 | [5] |

| Dolcetto | (E)-β-ionone | Not specified, but higher abundance | [19] |

| Tinto Cão | (E)-β-ionone | Not specified, but higher abundance | [19] |

Note: Data for C13-norisoprenoid glycosides in plant species other than grapes is limited in the current literature.

Conclusion

The identification of TDN precursors in plant species is a complex analytical task that provides valuable insights into carotenoid metabolism and its impact on the chemical composition and sensory properties of plant-derived products. This guide has outlined the biosynthetic pathways leading to the formation of these precursors, detailed the experimental protocols for their extraction, purification, and structural elucidation, and presented available quantitative data. The use of advanced analytical techniques such as HPLC-qTOF-MS/MS and 2D-NMR is indispensable for the comprehensive characterization of these compounds. Future research should focus on expanding the quantitative analysis of TDN precursors to a wider range of plant species to better understand the diversity of carotenoid degradation products in the plant kingdom. This knowledge will be beneficial for applications in the food and beverage industry, as well as for the discovery of novel bioactive compounds for pharmaceutical applications.

References

- 1. Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. boddylab.ca [boddylab.ca]

- 8. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jasmonic acid and salicylic acid modulate systemic reactive oxygen species signaling during stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Jasmonic acid and salicylic acid modulate systemic reactive oxygen species signaling during stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. iris.unito.it [iris.unito.it]

- 14. Identification of new glycosidic terpenols and norisoprenoids (aroma precursors) in C. arabica L. green coffee by using a high-resolution mass spectrometry database developed in grape metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. ars.usda.gov [ars.usda.gov]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Discovery and Significance of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) in Riesling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid aroma compound that is a key contributor to the characteristic bouquet of aged Riesling wines.[1] Its aroma is often described as "kerosene" or "petrol," and while it can be considered a desirable characteristic of aged Riesling, high concentrations, particularly in young wines, can be perceived as a fault.[2][3] This technical guide provides an in-depth overview of the discovery, formation, analysis, and sensory perception of TDN in Riesling wine, intended for a scientific audience.

Formation of this compound (TDN)

TDN is not present in significant quantities in fresh grapes but forms during winemaking and aging from the degradation of carotenoids, primarily lutein and β-carotene.[4][5] The formation is a two-step process involving the initial enzymatic or photochemical degradation of these C40 carotenoids into non-volatile C13-norisoprenoid precursors.[4] Subsequently, these precursors undergo acid-catalyzed hydrolysis and rearrangement during wine aging to form the volatile TDN.[4]

Several factors have been shown to influence the concentration of TDN in the final wine:

-

Sun Exposure: Increased sunlight exposure to grape clusters leads to higher concentrations of carotenoid precursors and consequently higher levels of TDN in the resulting wine.[6][7]

-

Grape Maturity: The concentration of TDN precursors generally increases with grape ripeness.

-

Water Stress: Water-stressed vines tend to produce grapes with higher potential for TDN development.[3]

-

Storage Temperature: Higher storage temperatures accelerate the acid-catalyzed hydrolysis of precursors, leading to a more rapid increase in TDN concentration.[7]

-

Wine pH: Lower pH (higher acidity) promotes the acid-catalyzed formation of TDN.[7]

-

Bottle Closure: Screw caps, being less permeable to oxygen and less absorptive than cork, can result in higher perceived levels of TDN in the wine over time.[4]

dot

Caption: Formation pathway of TDN from carotenoid precursors in grapes.

Quantitative Data on TDN in Riesling

The concentration of TDN in Riesling wines can vary significantly depending on viticultural practices, winemaking techniques, and aging conditions. The following tables summarize quantitative data from various studies.

Table 1: TDN Concentrations in Riesling Wines from Different Regions

| Region/Country | Typical TDN Concentration (µg/L) | Reference(s) |

| European Rieslings | 1 - 50 | [8] |

| Australian Rieslings | Can reach up to 250 | [8] |

| South African Rieslings | 3 - 55 | [9] |

| Hungarian Rieslings | 3.9 - 41.1 (median) | [9] |

| New York State Rieslings | 1.3 - 17.1 | [9] |

Table 2: Sensory Thresholds for TDN in Riesling Wine

| Threshold Type | Concentration (µg/L) | Description | Reference(s) |

| Detection Threshold | ~2 - 4 | The lowest concentration at which a difference from the base wine can be perceived. | [8][10] |

| Recognition Threshold | 10 - 12 | The lowest concentration at which the characteristic "petrol" aroma can be identified. | [8][10] |

| Rejection Threshold | 71 - 82 | The concentration at which the aroma becomes undesirable to a majority of consumers. | [8][10] |

Experimental Protocols

Protocol 1: Quantification of TDN in Riesling Wine using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of TDN in wine. Specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation: a. Pipette 5-10 mL of wine into a 20 mL headspace vial. b. Add a saturating amount of sodium chloride (e.g., 2 g) to enhance the volatility of the analytes. c. If an internal standard is used, add a known concentration at this stage. d. Seal the vial with a PTFE-lined septum.

2. HS-SPME Extraction: a. Place the vial in a temperature-controlled autosampler (e.g., at 40-60°C). b. Equilibrate the sample for a set time (e.g., 15-20 minutes). c. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) with agitation.

3. GC-MS Analysis: a. Injection: Thermally desorb the analytes from the SPME fiber in the GC injector port (e.g., at 250°C) in splitless mode. b. Gas Chromatograph (GC) Parameters:

- Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: An example program could be: hold at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes. c. Mass Spectrometer (MS) Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of TDN (m/z 157, 172) or full scan mode for qualitative analysis.

- Mass Range: e.g., m/z 40-300.

4. Quantification: a. Create a calibration curve using standard solutions of TDN in a model wine solution. b. Quantify the TDN concentration in the wine samples by comparing their peak areas to the calibration curve.

dot

Caption: Experimental workflow for TDN analysis using HS-SPME-GC-MS.

Protocol 2: Sensory Evaluation of TDN Detection and Recognition Thresholds

This protocol is based on the ASTM E679 standard methodology for determining sensory thresholds using an ascending forced-choice (AFC) method.

1. Panelist Selection and Training: a. Select 15-25 panelists who are regular consumers of wine. b. Train panelists to familiarize them with the "petrol" aroma of TDN using a high-concentration standard.

2. Sample Preparation: a. Prepare a stock solution of TDN in ethanol. b. Create a series of ascending concentrations of TDN in a neutral base wine (a Riesling with no detectable TDN). The concentration steps should be in a geometric progression (e.g., doubling the concentration at each step).

3. Sensory Test Procedure (3-Alternative Forced Choice - 3-AFC): a. For each concentration level, present each panelist with three samples in coded glasses: two are the base wine (blanks), and one is the base wine spiked with TDN. b. The order of presentation of the spiked sample within the triad should be randomized for each panelist. c. Instruct panelists to smell (orthonasal evaluation) each sample and identify the "odd" sample (the one that smells different). d. For recognition threshold determination, after identifying the odd sample, ask the panelist if they can identify the aroma as "petrol" or "kerosene."

4. Data Analysis: a. For each panelist, the individual detection threshold is the lowest concentration at which they correctly identify the odd sample in a statistically significant manner (e.g., two consecutive correct identifications). b. The group detection threshold is calculated as the geometric mean of the individual thresholds. c. The recognition threshold is determined similarly, based on the correct identification of the specific aroma.

dot

Caption: Workflow for sensory threshold determination using the 3-AFC method.

Olfactory Perception of TDN

The perception of the "petrol" aroma of TDN begins with its interaction with a specific olfactory receptor in the human nose. Recent research has identified the human odorant receptor OR8H1 as being selectively activated by TDN.[9] OR8H1 is a G-protein coupled receptor (GPCR). The binding of TDN to OR8H1 initiates a signal transduction cascade.

The canonical olfactory signaling pathway is as follows:

-

Ligand Binding: TDN binds to the OR8H1 receptor.

-

G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein (likely Gαolf), causing the Gα subunit to exchange GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gα subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (Na+ and Ca2+) through the open channels depolarizes the olfactory receptor neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, resulting in the perception of the "petrol" aroma.

dot

References

- 1. Olfactory receptors: G protein-coupled receptors and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mutational landscape of human olfactory G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanvineyardmagazine.com [americanvineyardmagazine.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agw.org.au [agw.org.au]

The Role of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) in the Aroma Profile of Aged Wine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a potent C13-norisoprenoid responsible for the characteristic "kerosene" or "petrol" aroma in aged Riesling wines. While it can contribute to the complexity of the wine's bouquet at low concentrations, it can dominate the aroma profile and be perceived as an off-flavor at higher levels. The formation of TDN is a complex process influenced by a multitude of viticultural and winemaking factors, as well as aging conditions. This technical guide provides an in-depth overview of the formation pathways of TDN, its sensory perception, and the key factors that modulate its concentration in wine. Detailed experimental protocols for the analysis of TDN and its precursors, along with quantitative data, are presented to facilitate further research in this area.

Introduction

The aroma of aged wine is a complex mosaic of volatile compounds that evolve during maturation. Among these, this compound (TDN) is a particularly impactful C13-norisoprenoid, primarily associated with aged Riesling.[1][2] Its presence is often polarizing, with low concentrations considered to add a desirable complexity, while high concentrations can lead to consumer rejection due to its dominant kerosene-like aroma.[1][3] The concentration of TDN in wine is not static; it increases during bottle aging as a result of the acid-catalyzed hydrolysis of non-volatile precursors originating in the grapes.[1][4]

This guide delves into the scientific underpinnings of TDN's role in aged wine, providing a technical resource for researchers and professionals in the field. We will explore the chemical origins of TDN, the viticultural and oenological factors that influence its formation, its sensory impact, and the analytical methodologies used for its quantification.

TDN Formation Pathway

TDN is not present in significant amounts in fresh grapes but is formed over time from the degradation of C40-carotenoids.[1][5] The primary precursors are thought to be β-carotene and lutein.[1] During grape ripening, these carotenoids are broken down enzymatically or photochemically into smaller, non-volatile C13-norisoprenoid glycosides.[2][5][6] These glycosidically bound precursors act as a flavor reservoir in the young wine.

During bottle aging, the acidic environment of the wine facilitates the hydrolysis of these precursors, leading to the formation of several intermediates, including Riesling acetal.[1][7] Through a series of acid-catalyzed rearrangements, these intermediates are ultimately converted to the volatile and aromatic TDN.[1][4]

Factors Influencing TDN Concentration

A variety of factors, from the vineyard to the bottle, can significantly impact the final concentration of TDN in wine.

Viticultural Factors

-

Sun Exposure: Increased sunlight exposure on grape clusters is a primary driver of higher TDN precursor concentrations.[2][5] Studies have shown that even moderate increases in sun exposure (above 20% of full sun) can elevate TDN levels.[5]

-

Temperature: Warmer climates and growing seasons are associated with higher TDN potential.[1][8] Elevated temperatures can accelerate the degradation of carotenoids into TDN precursors.

-

Water Stress: Moderate water stress can lead to higher concentrations of TDN precursors, partly due to a reduction in canopy growth and increased sun exposure on the fruit.[2][6]

-

Grape Maturity: TDN precursors naturally increase as grapes ripen.[5] The timing of harvest can therefore influence the initial concentration of these precursors.

-

Soil Nitrogen: Nitrogen deficiency in the soil can contribute to higher TDN precursor levels by limiting canopy growth and increasing sunlight penetration to the grape clusters.[6]

Winemaking and Aging Factors

-

Wine pH: A lower pH (higher acidity) accelerates the acid-catalyzed hydrolysis of TDN precursors during aging, leading to a more rapid formation of TDN.[1][6]

-

Storage Temperature: Higher storage temperatures significantly increase the rate of TDN formation.[3][5] Wines stored at 30°C have shown considerably higher TDN levels compared to those stored at 15°C.[3][5]

-

Bottle Closure: The type of bottle closure can impact the perceived and actual concentration of TDN. Screw caps are relatively inert and can lead to higher retained TDN levels, while natural and synthetic corks can absorb a portion of the TDN from the wine.[1][2] A study on a 15-year-old Riesling found over 200 µg/L of TDN in a screw-capped bottle compared to 50 µg/L in a cork-sealed bottle of the same wine.[6]

-

Yeast Strain: While some studies suggest that yeast strain has a minimal effect on TDN levels, others indicate that certain yeasts may be able to transform TDN precursors into other compounds.[5][6]

Sensory Perception of TDN

The sensory impact of TDN is highly dependent on its concentration and the matrix of the wine. Other aromatic compounds, such as monoterpenes (responsible for floral and fruity notes), can mask or enhance the perception of TDN.[5] In young wines with high levels of these fruity and floral compounds, TDN may be less perceptible even at concentrations above its detection threshold.[5] As the wine ages and these youthful aromas diminish, the kerosene character of TDN can become more prominent.[5]

Quantitative Data

The following tables summarize key quantitative data related to TDN in wine.

Table 1: Sensory Thresholds for TDN in Wine

| Threshold Type | Concentration (µg/L) | Reference |

| Odor Detection Threshold | 2 | [1][5][9] |

| Detection Threshold | ~4 | [10][11][12] |

| Recognition Threshold | 10 - 12 | [10][11][12] |

| Rejection Threshold | 71 - 82 | [10][11][12] |

Table 2: Typical TDN Concentrations in Various Wines

| Wine Type | Typical Concentration Range (µg/L) | Reference |

| Young Riesling | 2.6 - 10.2 | [6] |

| Aged Riesling (European) | 1 - 50 | [10] |

| Aged Riesling (Australian) | Up to 250+ | [10] |

| Other Grape Varieties | Generally < 2.1 | [6] |

| Cabernet Franc | Up to 6.4 | [1] |

Table 3: Impact of Viticultural and Winemaking Practices on TDN

| Factor | Condition | Impact on TDN Concentration | Reference |

| Sun Exposure | >20% of full sun | Increase | [5] |

| Storage Temperature | 30°C vs. 15°C | Significant Increase | [3][5] |

| Bottle Closure (15-year-old Riesling) | Screw Cap | >200 µg/L | [6] |

| Bottle Closure (15-year-old Riesling) | Cork | ~50 µg/L | [6] |

Experimental Protocols

Quantification of TDN in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the determination of TDN in wine.

1. Sample Preparation:

-

A known volume of wine (e.g., 10 mL) is taken.

-

An internal standard (e.g., deuterated TDN) is added for accurate quantification.

-

Extraction of TDN from the wine matrix is typically performed using solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE).

2. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Injector: Splitless mode.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: A programmed temperature ramp is used to separate TDN from other volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/minute.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity, monitoring characteristic ions of TDN and the internal standard.

-

3. Data Analysis:

-

The concentration of TDN is calculated by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of TDN.

References

- 1. agricolamatteoli.it [agricolamatteoli.it]

- 2. researchgate.net [researchgate.net]

- 3. Wine quality analysis using GC-MS from Campden BRI [campdenbri.co.uk]

- 4. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ives-openscience.eu [ives-openscience.eu]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. enartis.com [enartis.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ysi.com [ysi.com]

- 12. researchgate.net [researchgate.net]

The Core of C13-Norisoprenoid Biosynthesis in Vitis vinifera: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of C13-norisoprenoids in Vitis vinifera (grapevine). These volatile compounds are significant contributors to the aromatic profile of grapes and wine, imparting desirable floral and fruity notes. Understanding their biosynthetic pathway is crucial for viticulturists and winemakers aiming to modulate wine flavor and for researchers interested in plant secondary metabolism. This document details the core biosynthetic pathway, key enzymatic players, regulatory mechanisms, and comprehensive experimental protocols for their study.

The Central Biosynthetic Pathway: From Carotenoids to Aroma

C13-norisoprenoids are apocarotenoids, meaning they are derived from the enzymatic cleavage of larger C40 carotenoid precursors. This process primarily occurs in the plastids of grape berry cells, particularly during the ripening phase known as véraison.

The biosynthesis can be summarized in the following key steps:

-

Carotenoid Precursor Formation : The pathway begins with the synthesis of carotenoids, such as β-carotene, lutein, zeaxanthin, neoxanthin, and violaxanthin, through the methylerythritol 4-phosphate (MEP) pathway. The levels of these precursors are highest in green berries and tend to decrease as the fruit ripens.

-